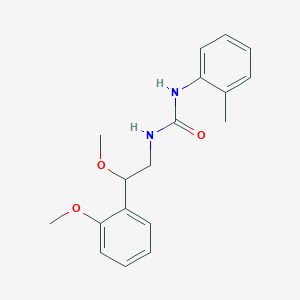

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-8-4-6-10-15(13)20-18(21)19-12-17(23-3)14-9-5-7-11-16(14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWMQTLAFXTQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyphenylacetonitrile with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as hydroxide ions replace the methoxy groups with hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Hydroxyl derivatives.

Scientific Research Applications

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of urea-based inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Anticancer Activity and EGFR Inhibition

Several urea analogs in (e.g., 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, 7c ) exhibit moderate to strong anticancer activity against diverse cancer cell lines (e.g., MCF7, LOX IMVI) with percentage growth inhibitions (PGIs) up to 89.61. 7c also inhibits EGFR kinase with an IC50 of 42.91 nM, comparable to erlotinib (IC50 = 26.85 nM).

Structural Comparison :

- Methoxy Groups : The dual methoxy groups in the target compound could improve solubility and bioavailability relative to halogenated analogs like 7c , but may reduce EGFR affinity due to steric effects.

Antioxidant Activity

highlights 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) as a potent antioxidant (IC50 = 15.99 µM), outperforming other methoxy-substituted analogs (e.g., 7d , IC50 = 16.05 µM).

Structural Comparison :

ADMET and Toxicity

Implications for Target Compound :

- The o-tolyl group may increase metabolic stability but could elevate hepatotoxicity risks compared to simpler aryl substituents.

Structural Variations in Urea Derivatives

- : 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea introduces a pyrrole-carbonyl group, enabling π-π stacking interactions absent in the target compound.

Biological Activity

Overview

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound notable for its complex structure, which includes methoxy and urea functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 314.4 g/mol

- Key Functional Groups : Methoxy groups, urea moiety

The presence of multiple methoxy groups is significant as they can influence the compound's solubility, stability, and biological interactions.

Synthesis

The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyphenylacetonitrile with methoxyethylamine. This reaction is conducted under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that urea derivatives can inhibit bacterial growth and exhibit antifungal properties. The exact mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea has been evaluated for its anticancer potential. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this urea have demonstrated significant antiproliferative activity with GI values ranging from 25 µM to 100 µM against different cancer types .

| Compound | Cell Line | GI (µM) | Activity |

|---|---|---|---|

| Compound A | HeLa | 15 | High |

| Compound B | K562 | 50 | Moderate |

| 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea | Various | TBD | TBD |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The methoxy groups enhance binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways .

Case Studies

Several studies have investigated the biological effects of compounds similar to 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea:

- Antitumor Activity : In a study involving a series of urea derivatives, the compound showed promising results against various cancer cell lines, indicating a potential for development into therapeutic agents .

- Enzyme Inhibition : Another study focused on the inhibition of GSK-3β activity by structurally related compounds, demonstrating that modifications in the urea structure could significantly alter biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.